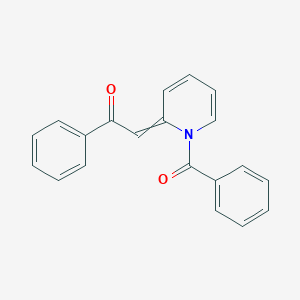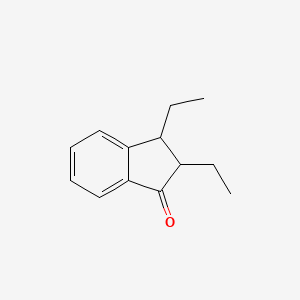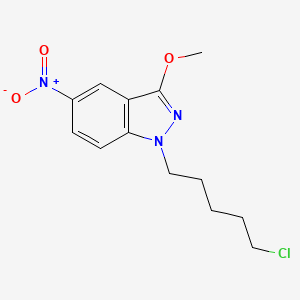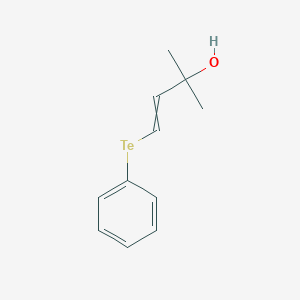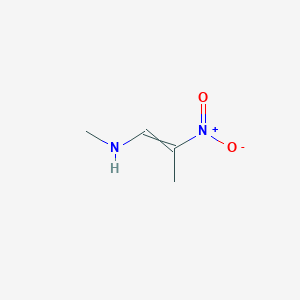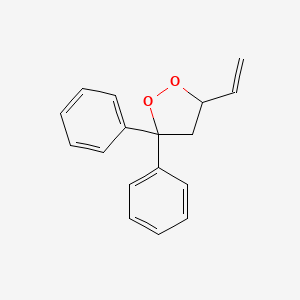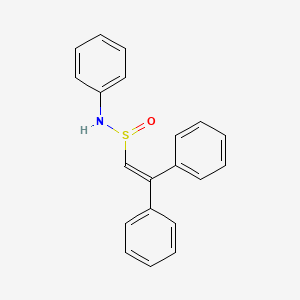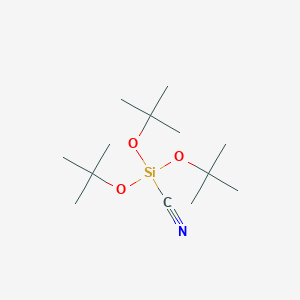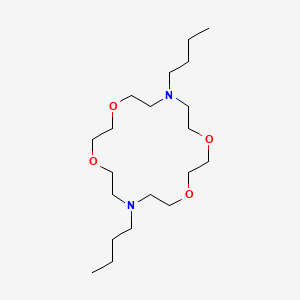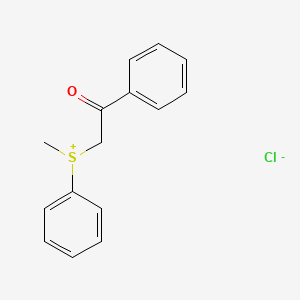
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride is a chemical compound with a complex structure that includes a sulfanium ion, a phenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride typically involves the reaction of phenylsulfanium chloride with a ketone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include sulfur-containing compounds and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanium ion can form bonds with nucleophilic sites on proteins, altering their function. The ketone group may also participate in reactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfanium chloride: Shares the sulfanium ion but lacks the ketone group.
Methyl phenyl ketone: Contains the ketone group but lacks the sulfanium ion.
Sulfoxides and sulfones: Oxidized derivatives of sulfanium compounds.
Uniqueness
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride is unique due to its combination of a sulfanium ion, a phenyl group, and a ketone functional group
Properties
CAS No. |
96288-46-9 |
|---|---|
Molecular Formula |
C15H15ClOS |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
methyl-phenacyl-phenylsulfanium;chloride |
InChI |
InChI=1S/C15H15OS.ClH/c1-17(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
VRQLGNTVHZJMJC-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](CC(=O)C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



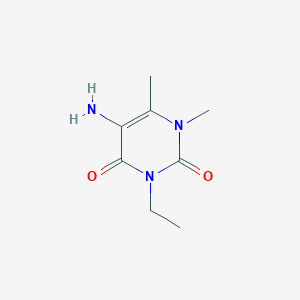
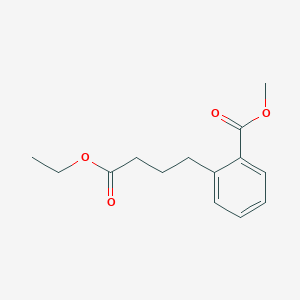
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
